molecular formula C24H22N2O2 B2565371 3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-62-0

3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2565371
CAS RN: 899900-62-0
M. Wt: 370.452
InChI Key: IUWFRBGHXDKWNK-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMQD, is a quinazoline derivative that has been the subject of significant research in recent years. DMQD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Scientific Research Applications

Synthesis and Application in Drug Discovery

Quinazoline derivatives have been synthesized using different methods and tested for their potential in drug development. For example, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide as a reagent demonstrates an environmentally friendly approach to generate key intermediates for pharmaceuticals (Mizuno et al., 2007). Additionally, ionic liquids have been employed as dual solvent-catalysts for the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 at atmospheric pressure, highlighting a sustainable method for producing these compounds (Lu et al., 2014).

Cytotoxic Activity

Some quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, a structurally related class, have shown potent cytotoxic effects, with some compounds achieving IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).

Antimalarial Activity

The antimalarial activity of quinazoline derivatives has also been explored, with some compounds displaying significant efficacy against Plasmodium berghei in infected mice (Rice, 1976). This indicates the potential of quinazoline derivatives in the development of new antimalarial drugs.

Chemical Fixation of CO2

Quinazoline-2,4(1H,3H)-dione derivatives are highlighted for their role in the chemical fixation of CO2, serving as key intermediates in the synthesis of drugs such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. This application not only underlines the importance of quinazoline derivatives in pharmaceutical synthesis but also their contribution to green chemistry and CO2 utilization (Vessally et al., 2017).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWFRBGHXDKWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione

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